

cis-3-Methyl-3-hexene CAS number and molecular formula

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Compound of Interest

Compound Name: *cis-3-Methyl-3-hexene*

Cat. No.: B13800522

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An In-depth Technical Guide to cis-3-Methyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cis-3-Methyl-3-hexene**, a seven-carbon alkene with significant applications in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its stereoselective synthesis and subsequent reactions, and relevant spectroscopic data.

Core Data Summary

CAS Number: 4914-89-0^{[1][2][3]} Molecular Formula: C₇H₁₄^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **cis-3-Methyl-3-hexene** is presented in the table below for quick reference.

Property	Value	Source(s)
Molecular Weight	98.19 g/mol	[3]
Boiling Point	93.4 - 95.4 °C at 760 mmHg	[2][3]
Density	0.708 - 0.713 g/cm ³	[1][2][3]
Refractive Index	1.410 - 1.414	[1][2][3]
Melting Point	-124.4 °C (estimate)	[2][3]
XLogP3	3.2	[3]

Spectroscopic Data Overview

Spectroscopic data is crucial for the identification and characterization of **cis-3-Methyl-3-hexene**. While raw spectra are available in databases, the following table summarizes the types of available data.

Spectroscopy Type	Availability
¹³ C NMR	Available
¹ H NMR	Available
Mass Spectrometry (MS)	Available
Infrared (IR) Spectroscopy	Available
Raman Spectroscopy	Available

Experimental Protocols

Detailed methodologies for the synthesis and reaction of **cis-3-Methyl-3-hexene** are provided below. These protocols are based on established organic chemistry principles and can be adapted for specific laboratory conditions.

Stereoselective Synthesis via Wittig Reaction

The Wittig reaction is a robust method for the synthesis of alkenes with good stereocontrol. For the synthesis of cis (or Z)-alkenes like **cis-3-Methyl-3-hexene**, non-stabilized ylides are employed.^[4]

Objective: To synthesize **cis-3-Methyl-3-hexene** from propanal and a propyl-substituted phosphorus ylide.

Methodology:

- Ylide Preparation:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), dropwise with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.
 - Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
- Reaction with Aldehyde:
 - To the ylide solution at 0 °C, slowly add propanal (1.0 eq) dropwise.
 - After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with a nonpolar organic solvent, such as pentane or diethyl ether (3 x volume of the aqueous layer).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Purify the crude product by fractional distillation to obtain pure **cis-3-Methyl-3-hexene**.

Hydroboration-Oxidation Reaction

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-addition stereochemistry.^{[5][6]}

Objective: To synthesize (3R,4S)-3-methylhexan-4-ol (and its enantiomer) from **cis-3-Methyl-3-hexene**.

Methodology:

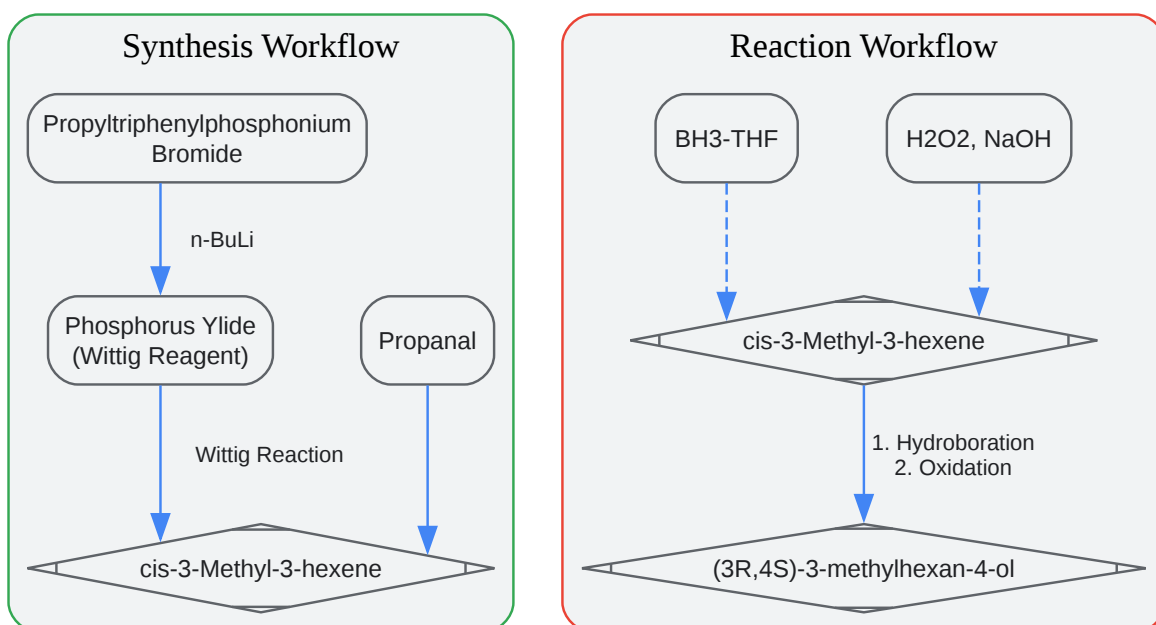
- Hydroboration:
 - In a dry, nitrogen-flushed, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **cis-3-Methyl-3-hexene** (1.0 eq) in anhydrous THF.
 - Cool the flask to 0 °C in an ice bath.
 - Slowly add a solution of borane-THF complex ($\text{BH}_3\cdot\text{THF}$, 1.0 M in THF, approximately 0.4 eq) dropwise. The reaction is typically rapid.
 - After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trialkylborane intermediate.
- Oxidation:
 - Cool the reaction mixture back to 0 °C.
 - Carefully and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H_2O_2). Maintain the temperature below

40 °C during this exothermic step.

- After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
- Work-up and Isolation:
 - Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
 - Separate the organic layer and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent by rotary evaporation.
 - The resulting crude alcohol can be purified by silica gel column chromatography or distillation.

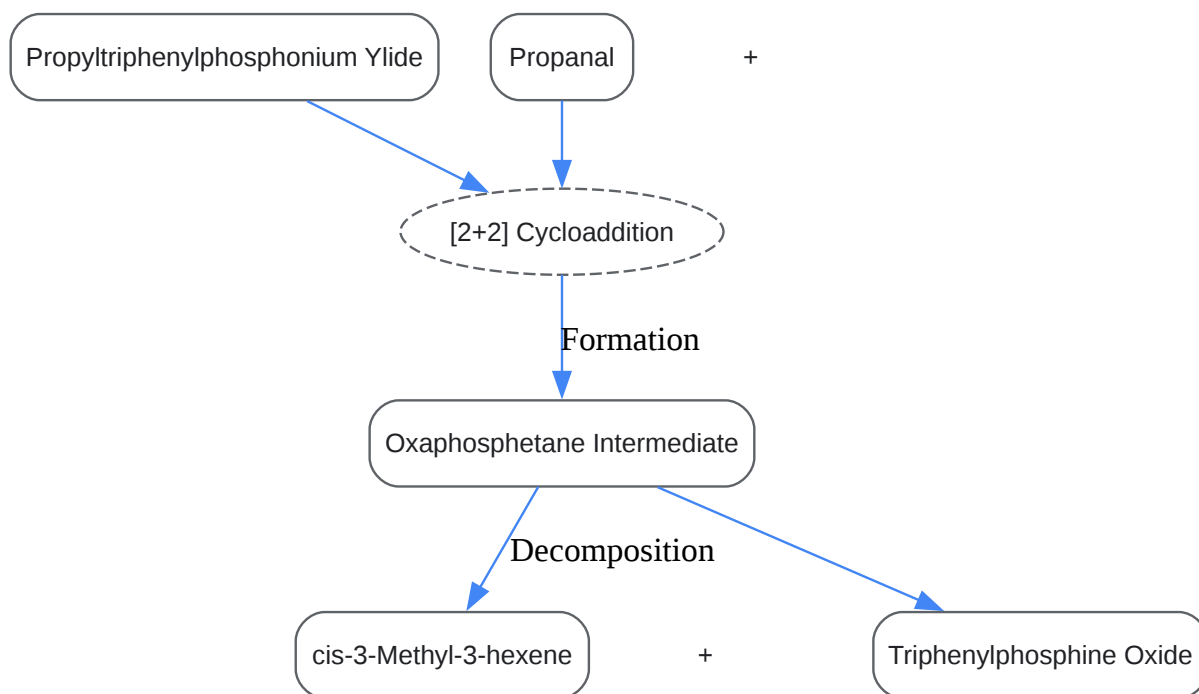
Visualizations

The following diagrams illustrate the logical flow of the synthesis and a key reaction of **cis-3-Methyl-3-hexene**.



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Caption: Synthetic and reaction workflow for **cis-3-Methyl-3-hexene**.



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